molecular formula C7H8O B3044199 o-Cresol-d3 (methyl-d3) CAS No. 70837-27-3

o-Cresol-d3 (methyl-d3)

Cat. No. B3044199
CAS RN: 70837-27-3
M. Wt: 111.16 g/mol
InChI Key: QWVGKYWNOKOFNN-FIBGUPNXSA-N
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Description

O-Cresol-d3 (methyl-d3) is a chemical compound with the molecular formula C7H8O . It is a derivative of phenol and is an isomer of p-cresol and m-cresol . The compound is widely used as an intermediate in the production of other chemicals .


Molecular Structure Analysis

The molecular structure of o-Cresol-d3 (methyl-d3) is characterized by a molecular weight of 111.16 g/mol . The compound has a computed InChIKey of QWVGKYWNOKOFNN-FIBGUPNXSA-N .


Physical And Chemical Properties Analysis

O-Cresol-d3 (methyl-d3) has a density of 1.0±0.1 g/cm³, a boiling point of 191.0±0.0 °C at 760 mmHg, and a flash point of 81.1±0.0 °C . It has a polar surface area of 20 Ų and a molar volume of 104.1±3.0 cm³ .

Scientific Research Applications

Chemical Synthesis and Methodology

o-Cresol-d3 (methyl-d3) is integral in the synthesis of complex molecules and pharmaceuticals. Its utility stems from its role as a robust d3-methylating agent, enabling selective d3-methylation with excellent selectivity and high-level deuterium incorporation. This capability is crucial for tracing molecules in biological systems without altering their structure or function significantly (Wang et al., 2020).

Environmental Applications

The degradation of cresols, including o-Cresol, in environmental treatments highlights the compound's relevance in studying pollution control and remediation. Investigations into the degradation pathways of cresols using ozone treatments reveal the formation of various hydrophilic intermediates, providing insights into the environmental fate and treatment of cresol pollutants (Valsania et al., 2012).

Analytical Methodologies

o-Cresol-d3 serves as an internal standard in analytical chemistry, improving the precision of quantitative analyses. Its application is demonstrated in the determination of vitamin D3 in food supplements, where it helps normalize the loss of vitamin D3 during sample preparation, underscoring the importance of accurate measurement techniques in ensuring food safety and compliance with regulatory standards (Ferreira et al., 2021).

Mechanism of Action

o-Cresol-d3 (methyl-d3)

, also known as 2-(Methyl-d3)phenol , is a deuterated form of o-cresol . Here is an overview of its mechanism of action:

Safety and Hazards

Cresol isomers, including o-Cresol-d3 (methyl-d3), can cause irritation to the eyes, skin, and mucous membrane. They can also cause central nervous system effects such as confusion, depression, and respiratory failure .

properties

IUPAC Name

2-(trideuteriomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVGKYWNOKOFNN-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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